Captopril-Disulfid
Übersicht
Beschreibung
Captopril disulfide is a derivative of captopril, an angiotensin-converting enzyme inhibitor primarily used for the treatment of hypertension and congestive heart failure. Captopril disulfide is formed through the oxidation of captopril, resulting in the formation of a disulfide bond between two captopril molecules. This compound retains some of the pharmacological properties of captopril but also exhibits unique characteristics due to the presence of the disulfide bond.
Wissenschaftliche Forschungsanwendungen
Captopril-Disulfid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Bildung und Spaltung von Disulfidbrücken zu untersuchen. Es wird auch bei der Synthese anderer Captopril-Derivate eingesetzt.
Biologie: Es wird auf seine potenziellen antioxidativen Eigenschaften und seine Fähigkeit untersucht, redoxsensitive biologische Pfade zu modulieren.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, bei denen oxidativer Stress eine Rolle spielt, wie z. B. Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Hemmung des Angiotensin-Converting-Enzyms aus, ähnlich wie Captopril. Die Disulfidbrücke in this compound kann auch zusätzliche antioxidative Eigenschaften verleihen, die es ermöglichen, reaktive Sauerstoffspezies zu fangen und redoxsensitive Signalwege zu modulieren. Die molekularen Ziele umfassen Angiotensin-Converting-Enzym und verschiedene redoxsensitive Proteine und Enzyme .
Ähnliche Verbindungen:
Captopril: Die Stammverbindung, ein Angiotensin-Converting-Enzym-Hemmer, der bei Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Enalapril: Ein weiterer Angiotensin-Converting-Enzym-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Lisinopril: Ein lang wirkender Angiotensin-Converting-Enzym-Hemmer mit einem ähnlichen therapeutischen Profil.
Einzigartigkeit von this compound: this compound ist einzigartig durch die Anwesenheit der Disulfidbrücke, die zusätzliche chemische und biologische Eigenschaften verleiht. Diese Brücke ermöglicht es this compound, an Redoxreaktionen teilzunehmen und möglicherweise oxidativen Stress zu modulieren, was kein Merkmal von Captopril, Enalapril oder Lisinopril ist .
Wirkmechanismus
Biochemical Pathways
The primary biochemical pathway affected by captopril disulfide is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, captopril disulfide disrupts the RAAS, leading to a decrease in vasoconstriction and a reduction in the volume of circulating blood . This results in a decrease in blood pressure and has beneficial effects in conditions like hypertension and congestive heart failure .
Pharmacokinetics
Captopril disulfide exhibits a rapid absorption with a time to maximal concentration of approximately 1.1 hours . The elimination half-life is around 1.0 hour . The primary route of elimination of captopril is the kidney, with renal clearance of unchanged captopril exceeding the glomerular filtration rate due to active tubular secretion . In healthy subjects, about 70 to 75% of an oral dose is absorbed, and the bioavailability of captopril is approximately 65% .
Result of Action
The inhibition of ACE by captopril disulfide leads to a decrease in the concentration of angiotensin II, which in turn leads to a decrease in blood pressure . This has beneficial effects in the management of conditions like essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
Action Environment
The action of captopril disulfide can be influenced by various environmental factors. For instance, the co-administration of food or antacids with captopril has been shown to diminish the bioavailability of the drug . Furthermore, the presence of renal impairment can significantly affect the pharmacokinetics of captopril disulfide, necessitating dose adjustments .
Biochemische Analyse
Biochemical Properties
Captopril disulfide interacts with several enzymes, proteins, and other biomolecules. The biotransformation of captopril disulfide predominantly occurs at the thiol group level, forming reversible disulfide bonds with albumin and other proteins . Other transformations in blood involve the formation of a disulfide dimer and mixed disulfides of captopril disulfide with L-cysteine and glutathione .
Cellular Effects
Captopril disulfide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of captopril disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific molecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of captopril disulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of captopril disulfide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Captopril disulfide is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Captopril disulfide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of captopril disulfide and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Captopril disulfide can be synthesized through the oxidation of captopril. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction typically proceeds under mild conditions, with the captopril being dissolved in the solvent and the oxidizing agent being added slowly to the solution. The reaction mixture is then stirred at room temperature until the formation of captopril disulfide is complete. The product can be isolated through filtration and recrystallization from suitable solvents .
Industrial Production Methods: In an industrial setting, the production of captopril disulfide may involve continuous flow reactors to ensure consistent quality and yield. The process would involve the controlled addition of oxidizing agents to a solution of captopril, followed by purification steps such as crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Captopril-Disulfid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Bildung von this compound selbst ist eine Oxidationsreaktion, bei der zwei Captopril-Moleküle oxidiert werden, um eine Disulfidbrücke zu bilden.
Reduktion: this compound kann mit Hilfe von Reduktionsmitteln wie Dithiothreitol oder Natriumborhydrid zu Captopril reduziert werden.
Substitution: Die Disulfidbrücke in this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Schwefelatome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Iod oder andere milde Oxidationsmittel in wässrigen oder organischen Lösungsmitteln.
Reduktion: Dithiothreitol, Natriumborhydrid oder andere Reduktionsmittel in wässrigen oder organischen Lösungsmitteln.
Substitution: Nukleophile wie Thiole oder Amine in Gegenwart geeigneter Katalysatoren oder unter basischen Bedingungen.
Wichtige gebildete Produkte:
Oxidation: this compound.
Reduktion: Captopril.
Substitution: Verschiedene substituierte Captopril-Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.
Uniqueness of Captopril Disulfide: Captopril disulfide is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows captopril disulfide to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64806-05-9 | |
Record name | Captopril disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captopril disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTOPRIL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.